molecular formula C6H13NO2 B1674790 L-leucine CAS No. 61-90-5

L-leucine

Cat. No.: B1674790
CAS No.: 61-90-5
M. Wt: 131.17 g/mol
InChI Key: ROHFNLRQFUQHCH-YFKPBYRVSA-N
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Description

Leucine is an essential amino acid that plays a crucial role in the biosynthesis of proteins. It is classified as a branched-chain amino acid due to its aliphatic side chain. Leucine is vital for humans as it cannot be synthesized by the body and must be obtained through dietary sources such as meats, dairy products, soy products, and legumes . It is known for its role in muscle protein synthesis and metabolic functions .

Mechanism of Action

Target of Action

Leucine, an essential branched-chain amino acid, primarily targets the mammalian target of rapamycin (mTOR) signaling pathway . This pathway plays a crucial role in regulating protein synthesis and cell growth .

Mode of Action

Leucine activates the mTOR signaling pathway, which in turn stimulates myofibrillar muscle protein synthesis . This activation results in the promotion of protein synthesis and inhibition of protein degradation . Leucine also enhances energy metabolism, including glucose uptake, mitochondrial biogenesis, and fatty acid oxidation, providing energy for protein synthesis .

Biochemical Pathways

Leucine is involved in several biochemical pathways. It is metabolized into α-ketoisocaproate (α-KIC) and β-hydroxy-β-methylbutyrate (HMB) in skeletal muscle . These metabolites have been shown to increase protein synthesis and inhibit protein degradation . Leucine also plays a role in the regulation of blood sugar levels, growth hormone production, and wound healing .

Pharmacokinetics

The pharmacokinetics of Leucine involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, Leucine appears in plasma as α-ketoisocaproic acid (KIC) and β-hydroxy-β-methylbutyrate (HMB), a product of KIC . The majority of Leucine is used for protein synthesis, while the remainder is oxidized to CO2 .

Result of Action

The activation of the mTOR signaling pathway by Leucine leads to increased protein synthesis and decreased protein degradation . This results in muscle growth and development . Leucine also promotes energy metabolism, leading to increased energy availability for protein synthesis .

Action Environment

The action of Leucine can be influenced by various environmental factors. For instance, the co-ingestion of carbohydrates and essential amino acids can enhance Leucine’s anabolic effects . Furthermore, Leucine’s effects on growth and development may be mediated by epigenetic mechanisms . Therefore, understanding how Leucine interacts with other nutrients, dietary factors, and lifestyle habits is crucial to maximize its benefits .

Biochemical Analysis

Biochemical Properties

Leucine participates in several biochemical reactions. It is involved in the regulation of protein synthesis by activating the mammalian target of rapamycin (mTOR) pathway, which is a key signaling pathway for cell growth and proliferation . Leucine also interacts with various enzymes and proteins, such as leucyl-tRNA synthetase, which attaches leucine to its corresponding tRNA during protein synthesis .

Cellular Effects

Leucine has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, leucine can stimulate the mTOR pathway, leading to increased protein synthesis and cell growth . It also affects gene expression by acting as a signaling molecule that regulates the transcription of certain genes .

Molecular Mechanism

At the molecular level, leucine exerts its effects through several mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression. For example, leucine can bind to the Sestrin2 protein, leading to the activation of the mTORC1 complex, a key regulator of cell growth and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of leucine can change over time. Studies have shown that leucine’s impact on protein synthesis is most pronounced shortly after ingestion but can persist for several hours . Leucine is stable and does not degrade rapidly, making it suitable for long-term studies .

Dosage Effects in Animal Models

In animal models, the effects of leucine can vary with different dosages. Low doses of leucine can stimulate protein synthesis, while high doses can lead to leucine toxicity, characterized by symptoms such as fatigue and coordination problems .

Metabolic Pathways

Leucine is involved in several metabolic pathways. It is metabolized in the liver by the enzyme branched-chain amino acid transaminase to produce α-ketoisocaproate, which is then further metabolized to produce energy . Leucine can also influence metabolic flux and metabolite levels by acting as a signaling molecule .

Transport and Distribution

Leucine is transported and distributed within cells and tissues by various transporters and binding proteins. The LAT1 transporter, for instance, is responsible for the uptake of leucine into cells . Once inside the cell, leucine can be distributed to various organelles where it participates in protein synthesis and other processes .

Subcellular Localization

Leucine and its metabolites can be found in various subcellular compartments. For example, leucine can be incorporated into proteins in the cytoplasm, or it can be metabolized in the mitochondria to produce energy . The subcellular localization of leucine can affect its activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions

Leucine can be synthesized through several methods:

    Protein Hydrolysis: This method involves the hydrolysis of proteins under acidic conditions to release leucine along with other amino acids.

    Chemical Synthesis: This method involves the Strecker synthesis, which uses halogenated acids, ammonia solution, and phase transfer catalysis.

    Enzymatic Method: This method uses transaminase enzymes to convert keto acids into leucine.

    Microbial Fermentation: This method uses microorganisms to produce leucine through fermentation.

Scientific Research Applications

Leucine has numerous scientific research applications:

    Chemistry: Leucine is used as a building block in the synthesis of peptides and proteins.

    Biology: Leucine plays a critical role in regulating protein synthesis and muscle growth.

    Medicine: Leucine is used in the treatment of muscle wasting conditions, such as sarcopenia and cachexia.

    Industry: Leucine is used as a dietary supplement to enhance muscle growth and recovery.

Comparison with Similar Compounds

Leucine is often compared with other branched-chain amino acids, such as valine and isoleucine. These amino acids share similar structures and functions but have unique properties:

    Valine: Valine is essential for muscle metabolism, tissue repair, and the maintenance of nitrogen balance in the body.

    Isoleucine: Isoleucine is involved in hemoglobin synthesis and regulation of blood sugar levels.

Leucine is unique due to its potent activation of the mTOR pathway, making it particularly effective in promoting muscle protein synthesis and growth .

Properties

IUPAC Name

(2S)-2-amino-4-methylpentanoic acid
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InChI

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1
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InChI Key

ROHFNLRQFUQHCH-YFKPBYRVSA-N
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Canonical SMILES

CC(C)CC(C(=O)O)N
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Isomeric SMILES

CC(C)C[C@@H](C(=O)O)N
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Molecular Formula

C6H13NO2
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Related CAS

25248-98-0
Record name L-Leucine homopolymer
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DSSTOX Substance ID

DTXSID9023203
Record name L-Leucine
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Molecular Weight

131.17 g/mol
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Physical Description

White solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid, Small white lustrous plates or crystalline powder; odourless
Record name Leucine
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Record name L-Leucine
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Record name L-Leucine
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Boiling Point

Sublimes at 145-148 °C. Decomposes at 293-295 °C (rapid heating, sealed tube)
Record name L-Leucine
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Solubility

Leaflets from water. Sweet taste. Decomposes at 232 °C (also reported as 290 °C). Sublimes. pK1 = 2.36; pK2 = 9.60. Solubility in water (g/L): 7.97 (0 °C); 9.91 (25 °C); 14.06 (50 °C); 22.76 (75 °C); 42.06 (100 °C); in 90% alcohol: 1.3. Insoluble in ether. /Leucine DL-form/, Solubility in 99% alcohol: 0.72; in acetic acid: 10.9. Insoluble in ether., Solubility in water (g/L): 22.7 (0 °C); 24.26 (25 °C); 28.87 (50 °C); 38.23 (75 °C); 56.38 (100 °C), In water, 2.15X10+4 mg/L at 25 °C, 21.5 mg/mL, Soluble in water, acetic acid, dilute HCl, and alkaline hydroxides and carbonates, Slightly soluble (in ethanol)
Record name Leucine
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Record name L-Leucine
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Record name L-Leucine
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Record name L-Leucine
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Density

1.293 g/cu cm at 18 °C
Record name L-Leucine
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Vapor Pressure

0.00000001 [mmHg]
Record name Leucine
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Mechanism of Action

This group of essential amino acids are identified as the branched-chain amino acids, BCAAs. Because this arrangement of carbon atoms cannot be made by humans, these amino acids are an essential element in the diet. The catabolism of all three compounds initiates in muscle and yields NADH and FADH2 which can be utilized for ATP generation. The catabolism of all three of these amino acids uses the same enzymes in the first two steps. The first step in each case is a transamination using a single BCAA aminotransferase, with a-ketoglutarate as amine acceptor. As a result, three different a-keto acids are produced and are oxidized using a common branched-chain a-keto acid dehydrogenase, yielding the three different CoA derivatives. Subsequently the metabolic pathways diverge, producing many intermediates. The principal product from valine is propionylCoA, the glucogenic precursor of succinyl-CoA. Isoleucine catabolism terminates with production of acetylCoA and propionylCoA; thus isoleucine is both glucogenic and ketogenic. Leucine gives rise to acetylCoA and acetoacetylCoA, and is thus classified as strictly ketogenic. There are a number of genetic diseases associated with faulty catabolism of the BCAAs. The most common defect is in the branched-chain a-keto acid dehydrogenase. Since there is only one dehydrogenase enzyme for all three amino acids, all three a-keto acids accumulate and are excreted in the urine. The disease is known as Maple syrup urine disease because of the characteristic odor of the urine in afflicted individuals. Mental retardation in these cases is extensive. Unfortunately, since these are essential amino acids, they cannot be heavily restricted in the diet; ultimately, the life of afflicted individuals is short and development is abnormal The main neurological problems are due to poor formation of myelin in the CNS., The mechanism of intracellular protein degradation, by which protein is hydrolyzed to free amino acids, is more complex and is not as well characterized at the mechanistic level as that of synthesis. A wide variety of different enzymes that are capable of splitting peptide bonds are present in cells. However, the bulk of cellular proteolysis seems to be shared between two multienzyme systems: the lysosomal and proteasomal systems. The lysosome is a membrane-enclosed vesicle inside the cell that contains a variety of proteolytic enzymes and operates mostly at acid pH. Volumes of the cytoplasm are engulfed (autophagy) and are then subjected to the action of the protease enzymes at high concentration. This system is thought to be relatively unselective in most cases, although it can also degrade specific intracellular proteins. The system is highly regulated by hormones such as insulin and glucocorticoids, and by amino acids. The second system is the ATP-dependent ubiquitin-proteasome system, which is present in the cytoplasm. The first step is to join molecules of ubiquitin, a basic 76-amino acid peptide, to lysine residues in the target protein. Several enzymes are involved in this process, which selectively targets proteins for degradation by a second component, the proteasome., Dietary leucine transported into the brain parenchyma serves several functions. Most prominent is the role of leucine as a metabolic precursor of fuel molecules, alpha-ketoisocaproate and ketone bodies. As alternatives to glucose, these compounds are forwarded by the producing astrocytes to the adjacent neural cells. Leucine furthermore participates in the maintenance of the nitrogen balance in the glutamate/glutamine cycle pertinent to the neurotransmitter glutamate. Leucine also serves as a regulator of the activity of some enzymes important for brain energy metabolism. Another role of leucine as an informational molecule is in mTOR signaling that participates in the regulation of food ingestion. The importance of leucine for brain function is stressed by the fact that inborn errors in its metabolism cause metabolic diseases often associated with neuropathological symptoms. In this overview, the current knowledge on the metabolic and regulatory roles of this essential amino acid in neural cells are briefly summarized., Ingestion of a leucine-enriched essential amino acid nutrient solution rapidly and potently activates the mammalian target of rapamycin signalling pathway and protein synthesis in human skeletal muscle. Further, mTOR signalling and muscle protein synthesis are enhanced when leucine-enriched nutrients are ingested following resistance exercise. The addition of leucine to regular meals may improve the ability of feeding to stimulate protein synthesis in old human muscle. ... Leucine and essential amino acids appear to stimulate human muscle protein synthesis primarily by activating the mammalian target of rapamycin signalling pathway. How human muscle cells sense an increase in leucine and/or essential amino acids to activate mammalian target of rapamycin signalling is currently unknown. Recent work, however, suggests that the kinases hVps34 and MAP43K may be involved. Leucine-enriched essential amino acid ingestion, in combination with resistance exercise in some cases, may be a useful intervention to promote mTOR signalling and protein synthesis in an effort to counteract a variety of muscle wasting conditions (e.g. sarcopenia, cachexia, AIDS, inactivity/bed rest, sepsis, kidney failure, and trauma)., One of the amino acids most affected by exercise is the branched-chain amino acid leucine. ... Leucine appears to exert a synergistic role with insulin as a regulatory factor in the insulin/ phosphatidylinositol-3 kinase (PI3-K) signal cascade. Insulin serves to activate the signal pathway, while leucine is essential to enhance or amplify the signal for protein synthesis at the level of peptide initiation. Studies feeding amino acids or leucine soon after exercise suggest that post-exercise consumption of amino acids stimulates recovery of muscle protein synthesis via translation regulations ..., For more Mechanism of Action (Complete) data for L-Leucine (12 total), please visit the HSDB record page.
Record name Leucine
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Impurities

Heavy metals (as Pb): not more than 0.002%; Lead: not more than 10 mg/kg; Ash: not more than 0.1%
Record name L-Leucine
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Color/Form

White glistening hexagonal plates from aqueous alcohol, White crystals

CAS No.

61-90-5, 21675-61-6, 71000-80-1
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Melting Point

293 °C, 268 - 288 °C
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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L-leucine

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